molecular formula C11H9N3O5 B2635970 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid CAS No. 1429419-12-4

3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid

Cat. No.: B2635970
CAS No.: 1429419-12-4
M. Wt: 263.209
InChI Key: RVXDNNPDEPYOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C11H9N3O5, has a molecular weight of 263.21 g/mol . It is primarily used in research and development settings, particularly in the pharmaceutical industry.

Preparation Methods

The synthesis of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with a benzoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran, and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid include other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Biological Activity

3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anti-inflammatory effects, alongside relevant research findings and case studies.

Chemical Structure

The compound consists of a benzoic acid moiety linked to a pyrazole ring, specifically containing a nitro group at the 4-position of the pyrazole. This structural configuration is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into:

  • Antimicrobial Activity
  • Anti-inflammatory Properties

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that the presence of the nitro group enhances the compound's efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve interference with bacterial cell wall synthesis.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Bacteria
This compound2S. aureus
4-bromo derivative1S. aureus
Unsubstituted derivative>64E. coli

Anti-inflammatory Properties

In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). These findings suggest potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production
A recent study evaluated the anti-inflammatory effects of several pyrazole derivatives, including our compound. The results showed a significant reduction in TNF-α levels in macrophage cell lines treated with this compound, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is attributed to its ability to form reactive intermediates following bioreduction of the nitro group. These intermediates interact with cellular targets, leading to antimicrobial and anti-inflammatory effects.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that the presence of both nitro and pyrazole functionalities significantly enhances biological activity. For instance:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate
4-amino derivativeModerateLow
Unsubstituted pyrazoleLowNegligible

Properties

IUPAC Name

3-(1-methyl-4-nitropyrazol-3-yl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-13-6-9(14(17)18)10(12-13)19-8-4-2-3-7(5-8)11(15)16/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXDNNPDEPYOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.